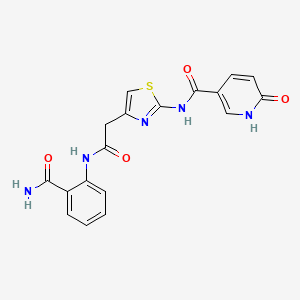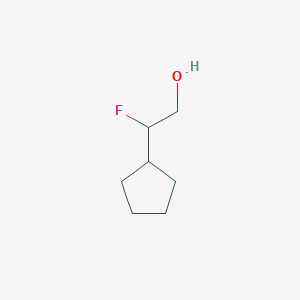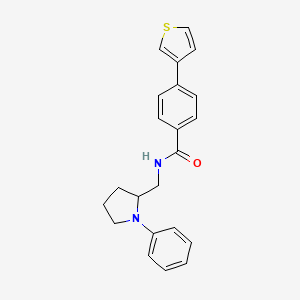
N-((1-phenylpyrrolidin-2-yl)methyl)-4-(thiophen-3-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((1-phenylpyrrolidin-2-yl)methyl)-4-(thiophen-3-yl)benzamide, also known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies. This compound has been developed as a potential treatment for various types of cancer and autoimmune diseases.
Applications De Recherche Scientifique
Neuroleptic Activity
Research has shown that derivatives related to "N-((1-phenylpyrrolidin-2-yl)methyl)-4-(thiophen-3-yl)benzamide" exhibit potent neuroleptic activity. For instance, compounds designed as potential neuroleptics were found to significantly inhibit stereotyped behavior induced by apomorphine in rats, indicating a good correlation between structure and activity. Particularly, certain benzamides have been identified as more active than linear counterparts, suggesting their potential as potent drugs with fewer side effects for the treatment of psychosis (Iwanami et al., 1981).
Anticancer Activity
Compounds with the structural motif of "N-((1-phenylpyrrolidin-2-yl)methyl)-4-(thiophen-3-yl)benzamide" have been explored for their anticancer activity. Notably, derivatives have shown significant antitumor activity in vivo, promising as anticancer drugs. For example, N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide was found to inhibit HDACs 1-3 and 11 at submicromolar concentrations, blocking cancer cell proliferation and inducing apoptosis, which highlights its potential as an anticancer drug (Zhou et al., 2008).
Antimicrobial Activity
The structural framework of "N-((1-phenylpyrrolidin-2-yl)methyl)-4-(thiophen-3-yl)benzamide" has been adapted to generate compounds with potent antimicrobial activity. New derivatives were synthesized and showed promising antibacterial and antifungal activities against a range of pathogens. This suggests their potential application in developing new antimicrobial agents to combat resistant strains of bacteria and fungi (Incerti et al., 2017).
Antipsychotic Properties
Research into "N-((1-phenylpyrrolidin-2-yl)methyl)-4-(thiophen-3-yl)benzamide" related compounds has also extended into their antipsychotic properties. Certain derivatives were found to bind with high affinity to human dopamine D4 and 5-HT2A receptors, displaying selectivity over other receptors. This high affinity and selectivity suggest their potential use in the development of new antipsychotic medications with fewer side effects (Arora et al., 2005).
Propriétés
IUPAC Name |
N-[(1-phenylpyrrolidin-2-yl)methyl]-4-thiophen-3-ylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2OS/c25-22(18-10-8-17(9-11-18)19-12-14-26-16-19)23-15-21-7-4-13-24(21)20-5-2-1-3-6-20/h1-3,5-6,8-12,14,16,21H,4,7,13,15H2,(H,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSLCRHVPTDRICC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=CC=CC=C2)CNC(=O)C3=CC=C(C=C3)C4=CSC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-phenylpyrrolidin-2-yl)methyl)-4-(thiophen-3-yl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

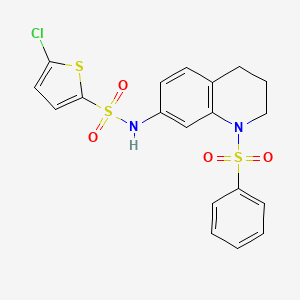
![4-(methylthio)-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2399425.png)
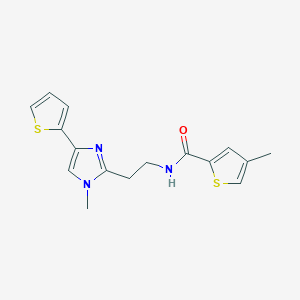
![Sodium;1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-sulfinate](/img/structure/B2399431.png)

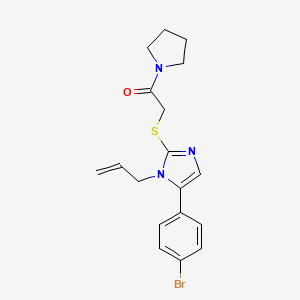
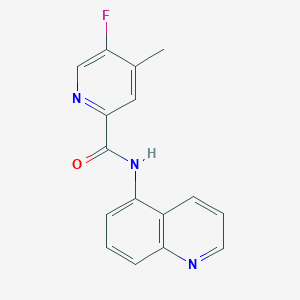

![3-[2-chloro-4-(4-chlorophenoxy)phenyl]-1H-pyrazole](/img/structure/B2399440.png)
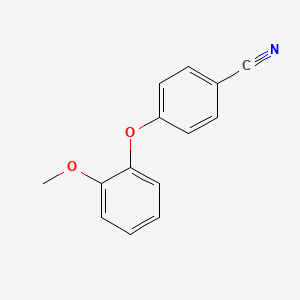

![4,5-dichloro-N-[(2-chlorophenyl)methyl]-2-methylbenzene-1-sulfonamide](/img/structure/B2399444.png)
